molecular formula C6H5ClN2O4S B078797 4-Chloro-2-nitrobenzenesulfonamide CAS No. 13852-81-8

4-Chloro-2-nitrobenzenesulfonamide

Cat. No.: B078797
CAS No.: 13852-81-8
M. Wt: 236.63 g/mol
InChI Key: QOQQUXGKXVOXTH-UHFFFAOYSA-N
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Description

4-Chloro-2-nitrobenzenesulfonamide is a versatile and high-value synthetic intermediate primarily employed in medicinal chemistry and chemical biology research. Its principal utility lies in its role as a key precursor for the synthesis of diverse sulfonamide-containing compounds, a privileged pharmacophore in drug discovery. Researchers leverage this compound to develop potential inhibitors for various enzymes, including carbonic anhydrases and proteases, due to the sulfonamide group's ability to coordinate with active-site zinc ions or participate in critical hydrogen bonding.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-nitrobenzenesulfonamide
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InChI

InChI=1S/C6H5ClN2O4S/c7-4-1-2-6(14(8,12)13)5(3-4)9(10)11/h1-3H,(H2,8,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QOQQUXGKXVOXTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90160703
Record name 4-Chloro-2-nitrobenzenesulphonamide
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Molecular Weight

236.63 g/mol
Source PubChem
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CAS No.

13852-81-8
Record name 4-Chloro-2-nitrobenzenesulfonamide
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Record name 4-chloro-2-nitrobenzenesulphonamide
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Synthetic Methodologies and Chemical Transformations of 4 Chloro 2 Nitrobenzenesulfonamide

Primary Synthetic Pathways for 4-Chloro-2-nitrobenzenesulfonamide

The synthesis of this compound is a multi-step process that typically begins with the appropriate chloronitrobenzene precursor. The key transformations involve the introduction of a sulfonyl chloride group, followed by amination to form the desired sulfonamide.

Sulfochlorination and Amination Approaches

The principal method for synthesizing this compound involves the chlorosulfonation of 1-chloro-3-nitrobenzene. This reaction is typically carried out using chlorosulfonic acid. The resulting 4-chloro-2-nitrobenzenesulfonyl chloride is then subjected to amination to yield the final product.

A related synthetic approach has been documented for the isomeric 4-chloro-3-nitrobenzenesulfonyl chloride, which starts from ortho-chloro-nitrobenzene and reacts it with chlorosulfonic acid google.com. The temperature of this reaction is carefully controlled, initiating at around 100°C and gradually increasing to 130°C to ensure the reaction goes to completion google.com. Following the chlorosulfonation, the intermediate sulfonyl chloride is reacted with ammonia (B1221849) to produce the sulfonamide. A similar two-step process involving sulfonation followed by chlorination with thionyl chloride has also been reported for the synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride from p-nitrochlorobenzene google.com.

The final amination step to convert the sulfonyl chloride to a sulfonamide is a standard and well-established chemical transformation. For instance, the synthesis of N-(4-chlorophenyl)-2-nitrobenzenesulfonamide is achieved by treating 2-nitrobenzenesulfonyl chloride with 4-chloroaniline (B138754) nih.gov. In the case of this compound, aqueous ammonia is used to provide the unsubstituted sulfonamide.

Optimization of Synthetic Efficiency and Yields

The efficiency and yield of the synthesis of this compound are critically dependent on the reaction conditions of the chlorosulfonation step. For the synthesis of the related isomer, 4-chloro-3-nitrobenzenesulfonyl chloride, optimal results are obtained when a molar ratio of about four to five moles of chlorosulfonic acid is used for each mole of ortho-chloro-nitrobenzene google.com.

Derivatization Strategies Employing the this compound Scaffold

The presence of three distinct functional groups—the chloro substituent, the nitro group, and the sulfonamide moiety—makes this compound a valuable scaffold for the synthesis of a diverse range of derivatives.

N-Alkylation and N-Arylation Reactions

The sulfonamide nitrogen in this compound can be readily alkylated or arylated to produce a variety of N-substituted derivatives. These reactions typically proceed under basic conditions to deprotonate the sulfonamide nitrogen, followed by reaction with an appropriate alkyl or aryl halide.

Research on related sulfonamide-containing compounds has demonstrated the feasibility of these transformations. For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have been successfully synthesized, showcasing the reactivity of the sulfonamide nitrogen towards various amines nih.gov. Furthermore, efficient microwave-mediated N-arylation methods have been developed for heterocyclic systems, such as the reaction of 4-chloroquinazolines with anilines to produce 4-anilinoquinazolines in high yields nih.gov. These methodologies can be adapted for the N-arylation of this compound.

Functionalization through Nucleophilic Aromatic Substitution at the Chloro Position

The chloro group at the 4-position of the benzene (B151609) ring is activated towards nucleophilic aromatic substitution (NAS) by the presence of the electron-withdrawing nitro group at the ortho position. This activation facilitates the displacement of the chloride ion by a variety of nucleophiles, allowing for the introduction of new functional groups at this position.

The mechanism of NAS generally involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex libretexts.org. The presence of electron-withdrawing groups, such as the nitro group, stabilizes this intermediate, thereby accelerating the reaction youtube.comyoutube.com.

Experimental studies on similar activated aryl halides have shown that the chloro group can be displaced by various nucleophiles. For instance, 1-chloro-2,4-dinitrobenzene (B32670) readily reacts with dimethylamine (B145610) at room temperature libretexts.org. In another example, 4-chloro-2-nitrophenol (B165678) has been synthesized from 2,5-dichloro-nitrobenzene through the nucleophilic displacement of one of the chlorine atoms by a hydroxyl group sciencemadness.org. These examples underscore the potential for functionalizing the chloro position of this compound through NAS reactions.

ReactantNucleophileProductReference
1-chloro-2,4-dinitrobenzeneDimethylamineN,N-Dimethyl-2,4-dinitroaniline libretexts.org
2,5-dichloro-nitrobenzeneHydroxide4-chloro-2-nitrophenol sciencemadness.org

Chemical Modifications and Transformations of the Sulfonamide Moiety

Beyond N-alkylation and N-arylation, the sulfonamide group itself can undergo further chemical transformations. These modifications can alter the biological activity and physicochemical properties of the resulting derivatives.

Recent advances in organic catalysis have enabled novel modifications of the sulfonamide group. For example, a carbene-catalyzed method has been developed for the highly enantioselective modification of sulfonamides rsc.org. This reaction proceeds under mild conditions and demonstrates high chemoselectivity, allowing for the selective modification of sulfonamides even in the presence of other amine groups rsc.org.

Reduction and Other Reactions of the Nitro Group

The nitro group of this compound is a key functional handle that can be readily transformed, providing access to a variety of useful derivatives. The most common transformation is the reduction of the nitro group to an amino group, which can be achieved using various reagents and conditions. For instance, the reduction of a related compound, 4-nitrobenzenesulfonamide, to 4-aminobenzenesulfonamide has been successfully carried out using reduced iron in the presence of hydrochloric acid in methanol (B129727) at room temperature. prepchem.com This method offers a straightforward route to the corresponding amino derivative.

Catalytic hydrogenation is another powerful method for the reduction of nitroarenes. Cobalt nanoparticles supported on nitrogen-doped activated carbon have been shown to be effective catalysts for the hydrogenation of 1-chloro-4-nitrobenzene (B41953) to 1-chloro-4-aniline. rsc.org The presence of nitrogen functionalities in the carbon support enhances the catalytic activity, which is further improved by increasing the temperature of the catalyst activation treatment. rsc.org This suggests that similar catalytic systems could be applied to the reduction of this compound.

Beyond simple reduction, the nitro group can participate in more complex redox reactions. For example, in the presence of a strong acid like trifluoromethanesulfonic acid, aromatic nitro compounds can react with chloromethylbenzenes in a process that involves a rate-determining hydride transfer from the chloro compound to the protonated nitro compound. rsc.org This is followed by a series of benzylations and further oxidation reactions. rsc.org

Coupling Reactions with Amino Acid Esters, Amines, and Other Substrates

This compound is a versatile coupling partner in the synthesis of a wide range of organic compounds, particularly in the formation of sulfonamide linkages with amines. This reactivity is fundamental to its application in medicinal chemistry and as a protecting group in organic synthesis. The general method for sulfonamide synthesis involves the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of a base. cbijournal.com

The coupling of this compound with various amines, including amino acid esters, follows this general principle. For instance, the synthesis of N-(4-chlorophenyl)-2-nitrobenzenesulfonamide is achieved by reacting 2-nitrobenzenesulfonyl chloride with 4-chloroaniline. nih.gov Similarly, various N-substituted derivatives of 4-chlorobenzenesulfonamide (B1664158) have been synthesized by reacting 4-chlorobenzenesulfonyl chloride with different amines.

In the context of peptide synthesis, the related 4-nitrobenzenesulfonamido group has been utilized as a protecting/activating system for the carboxyl function. rsc.org This strategy allows for both C to N and N to C direction peptide synthesis in solution. rsc.org The coupling of Nα-protected amino acids is a critical step in peptide synthesis, and various coupling reagents have been developed to facilitate this reaction with high efficiency and minimal racemization. bachem.comnih.gov While direct examples of this compound coupling with amino acid esters are not extensively detailed in the provided results, the established reactivity of sulfonyl chlorides with amines suggests this transformation is readily achievable under standard conditions.

A summary of representative coupling reactions is presented in the table below:

Reactant 1Reactant 2ProductReaction ConditionsReference
2-Nitrobenzenesulfonyl chloride4-ChloroanilineN-(4-Chlorophenyl)-2-nitrobenzenesulfonamideBoiled for 15 minutes, then cooled nih.gov
4-Chlorobenzenesulfonyl chlorideBenzylamineN-Benzyl-4-chlorobenzenesulfonamideNot specified
Aryl sulfonyl chloridePrimary amineN-Aryl sulfonamidePyridine as base, 0-25 °C cbijournal.com
2-AminopyridineBenzenesulfonyl chlorideN-(Pyridin-2-yl)benzenesulfonamidePyridine as base cbijournal.com

Utility of this compound as a Versatile Synthetic Intermediate

Precursor for Advanced Sulfur(VI) Containing Compounds (e.g., Sulfoximines, Sulfonimidamides)

This compound serves as a valuable precursor for the synthesis of more complex sulfur(VI) compounds, such as sulfoximines and sulfonimidamides. These functional groups are of increasing interest in medicinal chemistry and materials science. The synthesis of sulfonimidamides, which are aza-analogues of sulfonamides, has seen significant development in recent years. mdpi.com

One common route to sulfonimidamides involves the reaction of a primary sulfonamide with an amine in the presence of a hypervalent iodine reagent. organic-chemistry.org This method provides a direct pathway to N-substituted sulfonimidamides. Another approach involves the in-situ formation of sulfonimidoyl chlorides from sulfinamides, which then react with amines to yield sulfonimidamides. nih.gov While direct application of this compound in these specific syntheses is not explicitly detailed, its sulfonamide functionality makes it a suitable starting point for such transformations. The corresponding primary sulfonamide can be readily prepared from the sulfonyl chloride.

The synthesis of sulfoximines and sulfonimidamides can also be achieved through NH transfer reactions mediated by hypervalent iodine reagents and a source of ammonia. mdpi.com This has been applied to the conversion of sulfoxides to sulfoximines and sulfinamides to sulfonimidamides. mdpi.com

Application as a Protecting Group for Amines in Complex Organic Synthesis

The 2-nitrobenzenesulfonyl (nosyl) group, derived from 2-nitrobenzenesulfonyl chloride, is a widely used protecting group for primary and secondary amines in organic synthesis. youtube.com Its utility stems from its stability under various reaction conditions and the mild methods available for its removal. The electron-withdrawing nitro group makes the sulfonamide nitrogen significantly less nucleophilic and basic compared to the free amine. youtube.com

The nosyl group is orthogonal to other common amine protecting groups like Boc and Cbz. thieme-connect.de This means it can be selectively removed in the presence of these other groups, a crucial feature in multi-step syntheses of complex molecules. The deprotection of nosyl amides is typically achieved through nucleophilic aromatic substitution using a thiol, such as thiophenol or 2-mercaptoethanol, in the presence of a base like cesium carbonate or DBU. researchgate.net This process can often be accelerated using microwave irradiation. thieme-connect.de

The nosyl group has been employed in the synthesis of natural products and other complex targets. nih.govacs.org For example, it has been used as a functional protecting group in a Michael/Smiles tandem process to construct polycyclic and heterocyclic systems. nih.govacs.org

A summary of deprotection conditions for nosyl groups is provided below:

SubstrateReagentsConditionsProductReference
Nosyl derivative of primary/secondary amineHSCH2CH2OH/DBU or PhSH/Cs2CO3DMF, mild conditionsPrimary/secondary amine researchgate.net
Nosyl derivative of secondary aminePolymer-supported thiol, Cs2CO3THF, rt, 24h or microwave irradiationSecondary amine thieme-connect.de

Role in Diamination Reactions of Enones

A derivative of 2-nitrobenzenesulfonamide, N,N-dichloro-2-nitrobenzenesulfonamide (2-NsNCl2), has been identified as an effective electrophilic nitrogen source for the direct diamination of α,β-unsaturated ketones (enones). acs.orgnih.gov This reaction proceeds without the need for a metal catalyst and can be conveniently carried out without the protection of an inert atmosphere. acs.orgnih.gov

The reaction leads to the formation of imidazoline (B1206853) products, and the regiochemistry and stereochemistry of the products can be controlled by factors such as the presence of molecular sieves and the reaction temperature. acs.orgnih.gov A proposed mechanism involves a [2+3] cycloaddition followed by N-chlorination. acs.org

A key advantage of using the 2-nosyl group in this context is that it can be easily cleaved from the diamine products under mild conditions developed by Fukuyama, which typically involve a thiol and a base. acs.orgnih.gov This allows for the efficient generation of the free diamine, which can be a valuable building block in further synthetic transformations.

Medicinal Chemistry and Pharmacological Investigations of 4 Chloro 2 Nitrobenzenesulfonamide Derivatives

Structure-Activity Relationship (SAR) Studies of 4-Chloro-2-nitrobenzenesulfonamide Derivatives

The biological activity of this compound derivatives is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies are crucial in elucidating the key structural features that govern the pharmacological effects of these compounds. These studies systematically modify different parts of the molecule to understand how changes in structure influence biological activity.

For benzenesulfonamide (B165840) derivatives, the presence and position of substituents on the aromatic ring play a pivotal role in their activity. For instance, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the presence of an electron-donating group (like -CH3) and an electron-withdrawing group (like -NO2) on the phenyl ring was found to significantly enhance their inhibitory activity against certain enzymes. nih.gov This highlights the delicate electronic balance required for optimal biological function.

Furthermore, the nature of the substituent at the sulfonamide nitrogen (the R group in -SO2NHR) is a critical determinant of activity. Modifications at this position can influence the compound's polarity, lipophilicity, and ability to interact with biological targets. For example, the introduction of different aryl or alkyl groups can modulate the antimicrobial spectrum and potency of the derivatives. nih.gov

In the context of quinoline (B57606) derivatives, which can be conceptually related to benzenesulfonamides in terms of possessing an aromatic core with various substituents, SAR studies have also been instrumental. The antimicrobial activities of quinoline molecules are influenced by the types of substituents and their spatial arrangement on the quinoline structure. researchgate.net For instance, the presence of a chlorine atom at the 7th position of the 4-aminoquinoline (B48711) core is considered essential for antimalarial activity. youtube.com While not directly this compound, these findings in related heterocyclic compounds underscore the general principles of SAR in drug design.

The overarching goal of SAR studies is to develop a predictive model that can guide the synthesis of more potent and selective analogs. By understanding which structural motifs are essential for activity and which can be modified to improve pharmacokinetic or pharmacodynamic properties, medicinal chemists can rationally design new derivatives with enhanced therapeutic potential.

Exploration of Biological Activities and Therapeutic Potential

Derivatives of this compound have been investigated for a range of biological activities, with a primary focus on their antimicrobial properties. nih.gov The inherent reactivity and structural features of this scaffold make it a versatile starting point for the development of new therapeutic agents.

Antimicrobial Efficacy

The sulfonamide moiety is a well-established pharmacophore in antimicrobial drug discovery. nih.gov Derivatives of this compound have demonstrated promising activity against a variety of microorganisms, including bacteria, fungi, and mycobacteria.

Several studies have highlighted the antibacterial potential of this compound derivatives against a panel of clinically relevant bacteria.

Gram-Positive Bacteria: These derivatives have shown notable efficacy against Gram-positive bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis. mdpi.comt-science.org In one study, certain synthesized 4-chloro-2-mercaptobenzenesulfonamide derivatives exhibited promising activity against various anaerobic Gram-positive bacterial strains. nih.gov

Gram-Negative Bacteria: The activity against Gram-negative bacteria like Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa has also been reported. t-science.orgnih.govnih.gov However, Gram-negative bacteria, with their outer membrane, often present a greater challenge for antimicrobial agents.

The following table summarizes the antibacterial activity of selected derivatives from various studies. Note that the specific derivatives and their activities can vary significantly based on the structural modifications.

Bacterial StrainActivity of this compound Derivatives
Staphylococcus aureusModerate to high activity observed in several studies. mdpi.comt-science.org
Escherichia coliVariable activity reported, with some derivatives showing significant inhibition. t-science.org
Bacillus subtilisShown to be susceptible to certain derivatives. mdpi.comt-science.org
Klebsiella pneumoniaeVariable sensitivity has been observed. t-science.orgnih.govnih.gov
Pseudomonas aeruginosaOften shows higher resistance, but some derivatives have demonstrated activity. t-science.orgnih.govnih.gov
Staphylococcus epidermidisSusceptible to some derivatives. mdpi.com

In addition to their antibacterial effects, some derivatives of this compound have demonstrated antifungal activity. The structural modifications that confer antibacterial properties can sometimes be tuned to also be effective against fungal pathogens. Research has shown that certain N-sulfonamide 2-pyridone derivatives possess significant activity against tested fungal strains. nih.gov

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health concern, and the search for new anti-tuberculosis agents is a priority. nih.gov Derivatives of this compound have been explored for their potential to combat this pathogen.

One study investigated the antimycobacterial activity of derivatives and found that while some compounds did not show a direct sensitizing effect on M. tuberculosis H37Rv, they did enhance the activity of other antimycobacterial drugs against related mycobacterial species. nih.gov This suggests a potential role for these derivatives as adjunctive therapeutic agents. Further structural optimization is considered necessary to enhance their direct antimycobacterial features. nih.gov

The antimicrobial effects of this compound derivatives are believed to be mediated through several molecular mechanisms.

Interference with Bacterial Folate Synthesis Pathways: A primary and well-established mechanism for sulfonamides is the inhibition of folate synthesis. nih.gov Bacteria synthesize their own folic acid, an essential nutrient, through a pathway that is absent in humans.

Dihydropteroate (B1496061) Synthetase (DHPS) Inhibition: Sulfonamides act as competitive inhibitors of dihydropteroate synthetase (DHPS), an enzyme that catalyzes a crucial step in the folate synthesis pathway. nih.govnih.gov By mimicking the natural substrate, p-aminobenzoic acid (PABA), these derivatives bind to the active site of DHPS, blocking the production of dihydropteroate and subsequently, folic acid. This disruption of folate metabolism ultimately inhibits bacterial growth. nih.gov Some research has focused on designing derivatives that can act as dual inhibitors of both DHPS and dihydrofolate reductase (DHFR), another key enzyme in the folate pathway, to achieve a synergistic effect. nih.gov

Oxidative Stress: Another proposed mechanism of action involves the induction of oxidative stress within the microbial cells. nih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these harmful molecules. nih.govnih.gov The accumulation of ROS can lead to damage of cellular components such as lipids, proteins, and DNA, ultimately resulting in cell death. nih.gov The nitro group present in the this compound scaffold could potentially contribute to the generation of ROS under certain physiological conditions.

Antiproliferative and Anticancer Research

Derivatives of this compound have been the focus of extensive research due to their potent antiproliferative and anticancer activities. These compounds have shown promise in targeting various cancer cell lines and inducing programmed cell death, known as apoptosis.

Inhibition of Various Cancer Cell Lines

The cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines, revealing significant inhibitory activity. For instance, certain derivatives have demonstrated notable efficacy against A549 lung cancer cells, MG-63 human osteosarcoma cells, and the small cell lung cancer lines H146 and H1417.

In the context of breast cancer, these derivatives have shown differential activity. Chemical modification of a biguanide (B1667054) scaffold into halogenated sulfonamides, including those with a chloro substituent, resulted in improved cellular uptake and potent antiproliferative activity in MCF-7 breast cancer cells. nih.gov One such derivative with an o-chloro substituent exhibited an IC50 value of 12.6 ± 1.2 µmol/L in MCF-7 cells. nih.gov The uptake of this compound was significantly more efficient in MCF-7 cells compared to MDA-MB-231 cells, highlighting a degree of cell-line specificity. nih.gov Another study on resveratrol, while not a direct derivative, demonstrated that it could induce apoptosis in MCF-7 cells but not in MDA-MB-231 cells, further illustrating the differential responses of breast cancer cell lines to anticancer agents. nih.gov

Furthermore, novel 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives have been synthesized and tested against breast cancer (MCF-7), cervical cancer (HeLa), and colon cancer (HCT-116) cell lines. mdpi.com The most active compounds in this series displayed mean IC50 values of 12.8 and 12.7 μM against these cell lines. mdpi.com

Table 1: Antiproliferative Activity of Selected this compound Derivatives and Related Compounds

Compound/Derivative TypeCancer Cell Line(s)Key FindingsReference
Halogenated Sulfonamide DerivativeMCF-7, MDA-MB-231IC50 of 12.6 ± 1.2 µmol/L in MCF-7. nih.gov nih.gov
Guanidine (B92328) DerivativesMCF-7, HeLa, HCT-116Mean IC50 values of 12.8 and 12.7 μM. mdpi.com mdpi.com
ResveratrolMCF-7, MDA-MB-231Induced apoptosis in MCF-7 but not MDA-MB-231. nih.gov nih.gov
Mechanisms of Apoptosis Induction

The anticancer activity of this compound derivatives is often linked to their ability to induce apoptosis, a controlled process of cell death. One of the early events in apoptosis is the externalization of phosphatidylserine (B164497) (PS) residues on the cell membrane. mdpi.comualberta.ca This translocation allows for the binding of Annexin-V, which is a common method for detecting early-stage apoptosis. mdpi.comualberta.ca

Studies have shown that these derivatives can trigger both extrinsic and intrinsic apoptotic pathways. For example, a new 2,4-dinitrobenzenesulfonamide (B1250028) derivative was found to induce cell cycle arrest and apoptosis in acute leukemia cells. ualberta.canih.gov In K562 cells, this compound activated both extrinsic and intrinsic pathways, evidenced by increased FasR expression and loss of mitochondrial potential. ualberta.canih.gov In Jurkat cells, it primarily triggered the intrinsic pathway. ualberta.canih.gov

Furthermore, certain guanidine derivatives of benzenesulfonyl compounds have been shown to induce a decrease in mitochondrial membrane potential and an increase of cells in the sub-G1 phase, which are also indicative of apoptosis. mdpi.com Chalcone derivatives bearing a sulfonamide moiety have also been investigated for their pro-apoptotic effects. nih.gov One such derivative was found to strongly arrest the cell cycle in the subG0 phase, depolarize the mitochondrial membrane, and activate caspase-8 and -9 in gastric cancer cells. nih.gov The activation of caspase-3 has also been observed in K562 cells treated with a sulfonamide derivative. nih.gov

Enzyme Inhibitory Profiles

In addition to their direct cytotoxic effects, derivatives of this compound have been identified as potent inhibitors of several key enzymes implicated in cancer progression and other diseases.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing enzymes that play a crucial role in various physiological processes. nih.gov The tumor-associated isoforms, CA IX and CA XII, are particularly important targets in cancer therapy as they are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment. nih.govnih.gov

Novel series of benzenesulfonamide derivatives have been designed to inhibit these isoforms. nih.gov By incorporating purine (B94841) and pyrimidine (B1678525) moieties, researchers have developed compounds that show significant inhibitory activity against cytosolic hCA I and II, and the transmembrane hCA IV and IX. nih.gov X-ray crystallography has confirmed the binding mode of these inhibitors within the active site of hCA II and a mimic of hCA IX. nih.gov

Coumarin-based sulfonamides have also been synthesized and characterized as potent and selective inhibitors of CA IX and CA XII, with some compounds exhibiting inhibition in the single-digit nanomolar range. nih.gov

Table 2: Carbonic Anhydrase Inhibition by this compound Derivatives and Related Compounds

Compound/Derivative TypeTarget Enzyme(s)Key FindingsReference
Benzenesulfonamides with Purine/PyrimidinehCA I, II, IV, IXShowed significant inhibitory profiles. nih.gov nih.gov
Coumarin-based SulfonamidesCA IX, CA XIIPotent and selective inhibition, some at nanomolar levels. nih.gov nih.gov
Sulfonamide 5dCA-IIIC50 of 0.00690 ± 0.1119 µM.
Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOXs) are enzymes involved in the biosynthesis of inflammatory mediators. frontiersin.org The 12-lipoxygenase (12-LOX) enzyme, in particular, has been implicated in inflammatory pathways in various diseases. nih.gov Inhibition of the 12/15-LOX enzyme has been shown to reduce neuroinflammation. frontiersin.org While direct studies on this compound derivatives as LOX inhibitors are less common, the broader class of compounds with anti-inflammatory potential often includes LOX inhibition as a mechanism of action. nih.gov

DNA Gyrase-A Inhibition

DNA gyrase is an essential bacterial enzyme that is a well-established target for antibacterial agents. nih.gov It is a type II topoisomerase that plays a critical role in DNA replication and transcription. nih.govnih.gov A new class of DNA gyrase inhibitors, N-phenylpyrrolamides, has been discovered. nih.govrsc.org By modifying the pyrrole (B145914) ring with dichloro and methyl substitutions, researchers have achieved a significant increase in inhibitory activity against E. coli DNA gyrase. nih.gov While these are not direct derivatives of this compound, they highlight the potential for halogenated aromatic compounds to act as potent enzyme inhibitors.

Human Factor Xa Inhibition

While research directly singling out this compound as a Factor Xa (fXa) inhibitor is not extensively documented, the broader sulfonamide class, to which it belongs, has been a fertile ground for the development of potent fXa inhibitors. The core structure is recognized for its utility in presenting ligands to the critical S-1 and S-4 subsites of the fXa enzyme. nih.gov

Researchers have successfully developed sulfonamide-based derivatives, such as sulfonamidopyrrolidinones and sulfonamidolactams, as selective and effective fXa inhibitors. nih.govnih.gov For instance, optimization of a sulfonamidopyrrolidinone series led to the identification of compound RPR130737 , a potent fXa inhibitor with a dissociation constant (Kᵢ) of 2 nM and over 1000-fold selectivity against related serine proteases. nih.gov The effectiveness of this inhibitor was demonstrated in both in vitro thrombosis assays and in vivo models of arterial thrombosis. nih.gov Molecular modeling and X-ray crystallography studies suggest that these inhibitors function by inserting a 4-hydroxybenzamidine moiety into the S-1 subsite of the fXa active site, highlighting a key binding mechanism for this class of compounds. nih.gov

Other Pharmacological Activities (e.g., Anti-inflammatory, Antiviral, Diuretic)

Derivatives of the this compound scaffold have been investigated for a range of other therapeutic applications, demonstrating significant anti-inflammatory, antiviral, and diuretic properties.

Anti-inflammatory Activity : A study focused on acute lung injury (ALI) led to the design and synthesis of novel 1-(4-(benzylsulfonyl)-2-nitrophenyl) derivatives. nih.gov Several of these compounds showed potent anti-inflammatory effects by reducing the release of pro-inflammatory cytokines in lipopolysaccharide (LPS)-challenged cells. nih.gov Compound 39 from this series was particularly effective, not only reducing Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in vitro but also improving LPS-induced ALI in vivo by inhibiting cytokine production and inflammatory infiltration in lung tissues. nih.gov The mechanism was linked to the downregulation of phosphorylated p65 (p-p65), a key component of the NF-κB inflammatory pathway. nih.gov

CompoundTarget Cell LineEffect
19 J774A.1Potent reduction of IL-6 and TNF-α release nih.gov
20 J774A.1Potent reduction of IL-6 and TNF-α release nih.gov
39 J774A.1 / In vivo ALI modelPotent reduction of IL-6 and TNF-α; Reduced inflammatory infiltration and p-p65 levels in lung tissue nih.gov

Antiviral Activity : In the search for new antiviral agents, a series of 4-(2-nitrophenoxy)benzamide (B2917254) derivatives were designed to act as deubiquitinase (DUB) inhibitors, a strategy reported to be effective against viruses like Adenovirus, HSV-1, and SARS-CoV-2. researchgate.net The synthesized compounds exhibited strong in vitro antiviral activities against several viruses. researchgate.net

CompoundTarget VirusIC₅₀ (µM)
8c Adenovirus10.22 - 44.68 (range for series) researchgate.net
8d HSV-110.22 - 44.68 (range for series) researchgate.net
10b Coxsackievirus10.22 - 44.68 (range for series) researchgate.net
8a SARS-CoV-210.22 - 44.68 (range for series) researchgate.net

Diuretic Activity : Early research into sulfonamide derivatives explored their effects on diuresis. Studies on a series of 4-chloro-3-sulfonamide-benzolsulfonamides confirmed their pharmacological activity as diuretics, demonstrating an effect on urine production and the excretion of sodium and potassium. nih.gov

Molecular Interactions with Biological Targets

Understanding the specific molecular interactions between this compound derivatives and their biological targets is crucial for rational drug design and optimization.

Elucidation of Binding Affinities and Specificity

In the context of fXa inhibition, studies have shown that the specificity and affinity of sulfonamidopyrrolidinone inhibitors are governed by the precise fit of their P-1 and P-4 groups into the corresponding subsites of the enzyme. nih.gov The insertion of a benzamidine (B55565) group into the S-1 pocket of fXa is a primary determinant of their inhibitory potency. nih.gov

Target Identification and Validation Approaches

The process of identifying and validating the biological targets of these compounds involves a combination of computational and experimental strategies.

One successful approach begins with designing compounds based on the pharmacophoric features of known inhibitors for a specific target. This was employed in the development of antiviral 4-(2-nitrophenoxy)benzamide derivatives, which were designed to inhibit viral deubiquitinase (DUB) enzymes. researchgate.net The process involved:

Target Identification : Selecting DUBs as a crucial target for antiviral intervention based on existing literature. researchgate.net

In Silico Design & Docking : Designing a new series of compounds and performing molecular docking studies to predict their binding affinity to the target DUBs. researchgate.net

Synthesis & In Vitro Screening : Synthesizing the designed compounds and evaluating their biological activity through in vitro antiviral assays against a panel of viruses, which validates their efficacy. researchgate.net

A similar workflow was used to validate the anti-inflammatory targets of 1-(4-(benzylsulfonyl)-2-nitrophenyl) derivatives. nih.gov The target pathway (LPS-induced inflammation) was identified, and derivatives were synthesized and tested in vitro on macrophage-like cells (J774A.1) to measure their effect on cytokine release. nih.gov The most promising compound, 39 , was then advanced to an in vivo model of acute lung injury for validation, where its ability to downregulate the p-p65 protein confirmed its mechanism of action on the NF-κB pathway. nih.gov

Coordination Chemistry and Metal Complex Research with 4 Chloro 2 Nitrobenzenesulfonamide

Synthesis and Characterization of Metal Complexes of 4-Chloro-2-nitrobenzenesulfonamide

The synthesis of metal complexes with this compound typically involves the reaction of the sulfonamide with a corresponding metal salt in a suitable solvent. The resulting complexes are then subjected to a suite of analytical techniques to elucidate their structure and properties.

Complexation with Transition Metal Ions (e.g., Copper(II), Nickel(II), Zinc(II))

Research has demonstrated the successful complexation of this compound (ClNbsa) with transition metal ions. A notable example is the synthesis of a copper(II) complex, [Cu(ClNbsa)2(NH3)2], which was prepared using the sulfonamide as the primary ligand. researchgate.net The formation of this complex highlights the ability of the sulfonamide to coordinate with metal centers, a property that is fundamental to its application in coordination chemistry.

The synthesis of transition metal complexes with related sulfonamide derivatives has also been extensively reported, providing a broader context for the coordination behavior of this class of compounds. For instance, complexes of Co(II), Cu(II), Ni(II), and Zn(II) with Schiff base-derived sulfonamides have been prepared and characterized. nih.gov Similarly, the synthesis of Co(II), Ni(II), Cu(II), and Zn(II) complexes with amino acid-derived sulfonamides has been achieved, typically resulting in octahedral geometries around the central metal ion. researchgate.net These studies, while not directly involving this compound, provide valuable insights into the general coordination modes and stoichiometries that can be expected for sulfonamide-based ligands.

Metal IonExample Complex FormulaReference
Copper(II)[Cu(ClNbsa)2(NH3)2] researchgate.net
Cobalt(II)[Co(L)2(H2O)2] researchgate.net
Nickel(II)[Ni(L)2(H2O)2] researchgate.net
Zinc(II)[Zn(L)2(H2O)2] researchgate.net
Note: 'L' in the table represents a general amino acid-derived sulfonamide ligand.

Structural Elucidation of Coordination Complexes (e.g., X-ray Crystallography)

The precise three-dimensional arrangement of atoms within a metal complex is crucial for understanding its chemical and biological properties. X-ray crystallography stands as the most definitive method for determining these structures. nih.govcolostate.edu While a specific crystal structure for a this compound metal complex was not detailed in the provided search results, the characterization of related compounds offers a strong precedent. For example, the X-ray structure of 4-[(2-hydroxybenzylidene)amino]benzenesulfonamide has been reported, providing clear evidence of the coordination modes of a related sulfonamide. nih.gov

Theoretical methods, such as Density Functional Theory (DFT) calculations, are also employed to complement experimental data. For the [Cu(ClNbsa)2(NH3)2] complex, DFT calculations at the B3LYP level of theory were used to optimize the geometry, suggesting a distorted square planar arrangement in both vacuum and in a modeled solvent. researchgate.net Such computational approaches are invaluable for predicting and understanding the structures of complexes, especially when single crystals suitable for X-ray diffraction are not readily obtainable.

Spectroscopic and Thermal Characterization of Metal Complexes

A variety of spectroscopic techniques are essential for characterizing metal complexes. For the copper(II) complex of this compound, [Cu(ClNbsa)2(NH3)2], a comprehensive analysis was performed using UV-VIS, FTIR, Raman, and 1H NMR spectroscopy. researchgate.net The experimental spectra were assigned based on DFT calculations, providing a detailed understanding of the electronic and vibrational properties of the complex. researchgate.net

Infrared (FTIR) spectroscopy is particularly useful for identifying the coordination sites of the ligand. In sulfonamide complexes, shifts in the vibrational frequencies of the SO2 and NH groups upon complexation can indicate their involvement in bonding to the metal ion. nih.gov

Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA), provide information about the stability of the complexes and the presence of solvent molecules. researchgate.netscielo.br For instance, the thermal behavior of the [Cu(ClNbsa)2(NH3)2] complex was investigated by TG and DT, revealing details about its decomposition pathway. researchgate.net In studies of other metal carboxylate complexes, TGA has been used to determine the temperature at which coordinated water molecules are lost. scielo.br

Analytical TechniqueInformation ObtainedReference
UV-VIS SpectroscopyElectronic transitions researchgate.net
FTIR SpectroscopyVibrational modes, coordination sites researchgate.netnih.gov
Raman SpectroscopyVibrational modes researchgate.net
1H NMR SpectroscopyProton environment researchgate.net
Thermogravimetric Analysis (TGA)Thermal stability, decomposition researchgate.netscielo.br

Biological Activity of this compound Metal Complexes

The biological potential of metal complexes is a major driver of research in this area. The chelation of a bioactive ligand to a metal center can significantly alter its biological properties, often leading to enhanced activity.

Enhanced Antimicrobial Activity upon Chelation

It is a well-established principle in medicinal chemistry that the chelation of a ligand to a metal ion can enhance its antimicrobial activity. nih.gov This enhancement is often attributed to an increase in the lipophilicity of the complex, which facilitates its transport across microbial cell membranes. nih.gov While specific antimicrobial data for this compound metal complexes is not extensively detailed in the provided results, the broader class of sulfonamide metal complexes has shown significant promise.

For example, Co(II), Cu(II), Ni(II), and Zn(II) complexes of Schiff base-derived sulfonamides have demonstrated moderate to significant antibacterial and antifungal activity. nih.gov In many cases, the metal complexes are found to be more potent than the free ligand. researchgate.netindianchemicalsociety.com The zinc(II) complexes, in particular, have been noted for their high antibacterial activity. nih.gov Studies on other N-acylated 4-chloro-2-mercaptobenzenesulfonamide derivatives have also confirmed their potential as antibacterial agents. mdpi.comnih.gov This body of research strongly suggests that metal complexes of this compound would likely exhibit enhanced antimicrobial properties compared to the free ligand.

Cytotoxic Effects on Cancer Cell Lines

The development of novel anticancer agents is a critical area of research, and metal complexes have shown considerable potential in this regard. nih.gov The cytotoxic effects of metal complexes are often evaluated against various cancer cell lines.

While direct studies on the cytotoxic effects of this compound metal complexes on cancer cell lines were not found in the search results, related sulfonamide complexes have been investigated. For instance, certain Schiff base-derived sulfonamide complexes have displayed potent cytotoxic activity. nih.gov The cytotoxic effects of tin(IV) complexes containing a Schiff base derived from cephalexin (B21000) have been demonstrated against a breast cancer cell line (MCF-7), with the complexes effectively suppressing cancer growth. nih.gov Furthermore, nickel and palladium pincer complexes have shown concentration-dependent cytotoxicity against 4T1 and MCF-7 cancer cell lines. tums.ac.ir These findings indicate that metal complexation is a viable strategy for developing sulfonamide-based compounds with potential anticancer activity, and it is plausible that complexes of this compound could exhibit similar cytotoxic properties.

Computational and Theoretical Studies of 4 Chloro 2 Nitrobenzenesulfonamide and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), have become a cornerstone for predicting the behavior of molecules with a high degree of accuracy. These methods allow for a detailed exploration of the electronic structure and its implications for molecular geometry, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has been widely employed to investigate the molecular structure and electronic properties of 4-Chloro-2-nitrobenzenesulfonamide and related compounds. By utilizing methods like B3LYP with various basis sets (e.g., 6-31G, 6-311++G , cc-pVTZ), researchers can optimize the molecular geometry and predict key structural parameters. researchgate.netresearchgate.net For instance, studies on similar nitrobenzenesulfonamide derivatives have successfully compared theoretically calculated bond lengths and angles with experimental data obtained from X-ray crystallography, often finding a high degree of correlation. researchgate.netnih.gov

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also crucial outputs of DFT calculations. The HOMO-LUMO energy gap is a significant indicator of a molecule's chemical reactivity and kinetic stability. globalresearchonline.net For nitrobenzene (B124822) derivatives, the presence of the electron-withdrawing nitro group (-NO2) and the chloro group (-Cl) significantly influences the electronic distribution across the molecule. researchgate.net DFT studies help in visualizing this distribution through the generation of molecular electrostatic potential (MESP) maps, which highlight the electrophilic and nucleophilic regions of the molecule. globalresearchonline.net

Investigation of Stability and Reactivity Parameters

Quantum chemical calculations provide a suite of parameters that are crucial for understanding the stability and reactivity of this compound. The HOMO and LUMO energies, as determined by DFT, are fundamental in this regard. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron to a higher energy state. globalresearchonline.net

Furthermore, global reactivity descriptors derived from these frontier orbitals, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be calculated to provide a more quantitative measure of reactivity. These parameters are instrumental in predicting how the molecule will interact with other chemical species. The stability of different conformations of sulfonamides can also be assessed by calculating their relative energies, helping to identify the most stable geometric arrangements. nih.gov

Analysis of Vibrational Frequencies and Spectroscopic Signatures

Theoretical vibrational analysis is a powerful tool for interpreting experimental spectroscopic data, such as Fourier-Transform Infrared (FT-IR) and FT-Raman spectra. DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes of vibration. researchgate.netnih.gov For 2-, 3-, and 4-nitrobenzenesulfonamide, DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set have been shown to provide results that are in good agreement with experimental findings after applying a scaling factor. nih.govglobalresearchonline.net

These calculations allow for the detailed assignment of specific vibrational bands to the corresponding functional groups within the molecule. For instance, the characteristic stretching frequencies of the S=O and N-H bonds in the sulfonamide group, as well as the symmetric and asymmetric stretches of the nitro group, can be precisely identified. nih.gov This detailed analysis helps in understanding the influence of the chloro and nitro substituents on the vibrational modes of the benzene (B151609) ring. nih.gov

Table 1: Experimental and Theoretical Vibrational Frequencies for Related Sulfonamide Derivatives

Functional GroupExperimental FT-IR (cm⁻¹)Theoretical DFT (cm⁻¹)
N-H stretch3294–3524 nih.gov-
C=O stretch1614–1692 nih.gov-
Asymmetric SO₂ stretch1302–1398 nih.gov-
Symmetric SO₂ stretch1127–1183 nih.gov-
Asymmetric NO₂ stretch1506–1587 nih.gov-
Symmetric NO₂ stretch1302–1378 nih.gov-
C-Cl in-plane bend385-265 globalresearchonline.net-
C-Cl out-of-plane deformation190-260 globalresearchonline.net-

Note: The data presented is for related sulfonamide derivatives and may not be specific to this compound. The theoretical values are typically scaled to better match experimental data.

Studies on Nonlinear Optical (NLO) Properties

The presence of both electron-donating (amine) and electron-accepting (nitro) groups on an aromatic ring can lead to significant nonlinear optical (NLO) properties. These properties arise from the intramolecular charge transfer (ICT) between these groups, which can be enhanced by the molecular structure. nih.govacs.org Computational studies, often employing DFT, are used to calculate the first hyperpolarizability (β), a key measure of a molecule's NLO response. acs.org

For molecules like meta-nitroaniline, which shares structural motifs with derivatives of this compound, theoretical calculations have been used to evaluate NLO properties. nih.govacs.org These studies indicate that the charge redistribution upon excitation plays a crucial role in determining the magnitude of the NLO effect. nih.gov The investigation of NLO properties is important for the potential application of these compounds in optoelectronic devices. globalresearchonline.net

Molecular Modeling and Simulation

Beyond the quantum realm, molecular modeling and simulation techniques offer a way to study the interactions of this compound and its derivatives with larger biological systems, a critical step in drug discovery and design.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein receptor. semanticscholar.orgresearchgate.net This method is invaluable for understanding the potential biological activity of compounds like this compound derivatives. The process involves placing the ligand into the binding site of the receptor and calculating a score that estimates the binding affinity. semanticscholar.orgtandfonline.com

Docking studies on various sulfonamide derivatives have been performed to investigate their potential as antibacterial agents by targeting enzymes like dihydropteroate (B1496061) synthase (DHPS) or as anticancer agents. nih.govnih.gov These studies reveal the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.net For example, the sulfonamide group is known to form crucial hydrogen bonds with amino acid residues in the active site of target proteins. rjb.ro The insights gained from molecular docking can guide the synthesis of new derivatives with improved binding affinities and, consequently, enhanced biological activity. nih.gov

Table 2: Key Interactions in Molecular Docking of Sulfonamide Derivatives

Interaction TypeInteracting Groups/ResiduesSignificance
Hydrogen BondingSulfonamide group (NH and SO₂) with amino acid residues (e.g., Glycine, Valine, Arginine) rjb.roCrucial for anchoring the ligand in the binding site.
Hydrophobic InteractionsAromatic rings with nonpolar amino acid residuesContributes to the overall binding affinity and stability. researchgate.net
Electrostatic InteractionsCharged or polar groups with corresponding residues in the active siteGuides the initial binding and orientation of the ligand. researchgate.net

Note: The specific interacting residues vary depending on the target protein.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Site Exploration

Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscape and potential binding interactions of this compound and its derivatives. These simulations, by modeling the atomic movements over time, provide insights into the flexibility of these molecules and their behavior in a biological context.

For instance, MD simulations have been employed to study the stability of derivatives of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide when bound to target proteins like α-glucosidase and α-amylase. nih.gov Analysis of the root-mean-square deviation (RMSD) of the ligand-protein complex throughout the simulation can indicate the stability of the compound within the binding site. nih.gov A stable RMSD suggests that the compound remains in its binding pose, which is a crucial factor for its inhibitory potential. nih.gov

These simulations can also reveal the predominant interactions that stabilize the ligand-protein complex. Water molecules are often found to play a significant role in mediating interactions between the ligand and the protein. nih.gov The conformational space of sulfonamides can be influenced by the presence of flexible spacers, such as an ethyl group, which can allow for different arrangements of the aromatic rings. rsc.org This flexibility is a key aspect to consider when evaluating the potential for a molecule to adapt its shape to fit into a binding pocket.

The conformational dynamics of related sulfonamides, such as chondroitin (B13769445) and dermatan sulfates, have been shown to differ significantly based on their sulfation patterns. nih.gov This highlights how small chemical modifications can lead to substantial changes in structural and dynamic properties, which in turn can affect their interactions with biological targets. nih.gov While not directly on this compound, these studies underscore the importance of MD simulations in understanding the conformational behavior of sulfonamide-containing molecules.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netresearchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich), blue signifies areas of positive potential (electron-deficient), and green represents neutral potential. researchgate.net

For sulfonamide derivatives, MEP analysis can identify the locations susceptible to electrophilic and nucleophilic attacks. The negative potential regions, often located around electronegative atoms like oxygen and nitrogen, are prone to electrophilic attack, while positive potential areas, usually around hydrogen atoms, are susceptible to nucleophilic attack. researchgate.netresearchgate.net For instance, in a related sulfonamide, the negative regions are mainly over the SO3 and OH groups, while positive regions are over the CH3 and NH3 protons. researchgate.net This information is critical for understanding intermolecular interactions, particularly hydrogen bonding. researchgate.net

Theoretical calculations of MEP and charge distribution have been shown to be in reasonable agreement with experimental data derived from high-resolution X-ray diffraction. mdpi.com This concordance between theory and experiment validates the use of these computational methods for predicting and understanding the chemical reactivity and intermolecular interactions of molecules like this compound.

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. Understanding these interactions is crucial for predicting and controlling the solid-state properties of a compound.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal. researchgate.netscirp.orgmdpi.com The Hirshfeld surface is constructed around a molecule in a crystal, and the distances from the surface to the nearest atom inside (dᵢ) and outside (dₑ) are calculated. crystalexplorer.net These distances are then used to generate a two-dimensional fingerprint plot, which provides a unique summary of the intermolecular contacts for a given molecule in a particular crystalline environment. crystalexplorer.net

The dₙₒᵣₘ surface, which is a normalized contact distance mapped onto the Hirshfeld surface, provides a visual representation of these interactions. Red spots on the dₙₒᵣₘ surface indicate close contacts, often corresponding to hydrogen bonds or other short interactions. nih.gov This technique allows for a detailed investigation of the immediate environment of a molecule within a crystal. mdpi.com

Elucidation of Hydrogen Bonding Networks

Hydrogen bonds are among the most important non-covalent interactions that direct the assembly of molecules in the solid state. In the crystal structures of sulfonamides, hydrogen bonds involving the sulfonamide group (N-H···O) are a common and significant feature.

For example, in the crystal structure of N-(4-chlorophenyl)-2-nitrobenzenesulfonamide, molecules are linked into inversion dimers through pairs of N-H···O(S) hydrogen bonds. nih.gov Similarly, in N-(2-chlorophenyl)-4-nitrobenzenesulfonamide, molecules also form centrosymmetric dimers via N-H···O hydrogen bonds. nih.gov In another related compound, N-(4-chlorophenyl)-4-nitrobenzenesulfonamide, intermolecular N-H···O hydrogen bonds link the molecules into chains. researchgate.net

The geometry of these hydrogen bonds, including the donor-acceptor distances and angles, provides information about their strength. Intramolecular hydrogen bonds can also play a role in determining the conformation of the molecule. For instance, an intramolecular N-H···O hydrogen bond is observed in N-(4-chloro-2-nitrophenyl)methanesulfonamide, leading to the formation of a six-membered ring. nih.gov

Characterization of π-Stacking Interactions

π-stacking interactions, which occur between aromatic rings, are another crucial factor in the stabilization of crystal structures. These interactions can be broadly categorized as face-to-face or edge-to-face.

In the crystal packing of some sulfonamide derivatives, π-stacking interactions are a prominent feature. For example, in the crystal structure of (E)-1-(4-chlorophenyl)-2-[2,2-dichloro-1-(4-fluorophenyl)ethenyl]diazene, face-to-face π-π stacking interactions are observed between the aromatic rings of adjacent molecules. nih.gov The centroid-to-centroid distance between the stacked rings is a key parameter used to characterize these interactions. nih.gov

The relative orientation of the aromatic rings and the presence of substituents can significantly influence the strength and nature of π-stacking. nih.gov For instance, the position of a methyl group on an aromatic ring can have a profound effect on the strength of the π-π stacking interaction. nih.gov In some cases, π-stacking can be intramolecular, where two aromatic rings within the same molecule interact. rsc.org

The interplay between π-stacking and other intermolecular forces, such as hydrogen bonding and halogen bonding, determines the final crystal architecture. nih.govmdpi.com For example, in some chloro-substituted Schiff bases, C-H···π and π-π interactions play a major role in the molecular self-assembly. nih.gov The presence of nitro groups can also lead to nitro-π interactions, further contributing to the stability of the crystal lattice. researchgate.net

Advanced Characterization Methodologies in 4 Chloro 2 Nitrobenzenesulfonamide Research

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) is an indispensable tool for elucidating the three-dimensional atomic arrangement of crystalline solids, providing precise information on crystal structure, bond lengths, bond angles, and torsion angles.

In the study of N-(4-chlorophenyl)-2-nitrobenzenesulfonamide, a related compound, single-crystal XRD analysis revealed a monoclinic crystal system with specific unit cell dimensions: a = 8.3295 (4) Å, b = 11.0866 (7) Å, c = 14.5576 (8) Å, and β = 92.481 (5)°. nih.gov The molecule exhibits a twisted conformation at the S—N bond, with a torsion angle of 79.17 (18)°. nih.gov The dihedral angle between the sulfonyl and anilino rings is 70.27 (8)°. nih.gov In the crystal lattice, molecules form inversion dimers through intermolecular N–H···O hydrogen bonds. nih.gov

Similarly, the crystal structure of 4-chloro-N-(2-chlorophenyl)benzenesulfonamide was determined to be monoclinic, with cell parameters a = 14.950 (2) Å, b = 12.888 (2) Å, c = 14.568 (2) Å, and β = 111.41 (1)°. researchgate.net The molecule is twisted at the sulfur atom, displaying a C—SO2—NH—C torsion angle of 57.6 (3)°. researchgate.net The two benzene (B151609) rings are tilted relative to each other by 84.7 (1)°. researchgate.net

The analysis of N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers also highlights the power of XRD. While bond lengths and angles are similar across the isomers, the C1–S1–N1–C7 torsion angles vary significantly, leading to different orientations of the phenyl rings. mdpi.com The angle between the aromatic rings is 30.51 (14)° in one isomer and around 41.05 (5)° in the other two. mdpi.com

Table 1: Selected Crystallographic Data for Benzenesulfonamide (B165840) Derivatives

Compound Crystal System a (Å) b (Å) c (Å) β (°) Dihedral Angle (°) Torsion Angle (°)
N-(4-chlorophenyl)-2-nitrobenzenesulfonamide nih.gov Monoclinic 8.3295 (4) 11.0866 (7) 14.5576 (8) 92.481 (5) 70.27 (8) 79.17 (18) (S-N bond)
4-chloro-N-(2-chlorophenyl)benzenesulfonamide researchgate.net Monoclinic 14.950 (2) 12.888 (2) 14.568 (2) 111.41 (1) 84.7 (1) 57.6 (3) (C-SO2-NH-C)
N-(4-methoxyphenyl)-nitrobenzenesulfonamide (isomer A) mdpi.com 30.51 (14)
N-(4-methoxyphenyl)-nitrobenzenesulfonamide (isomer B) mdpi.com 41.05 (5)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. 1H and 13C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.

For instance, in the 1H NMR spectrum of 4-chloro-N-phenylbenzenesulfonamide, a related compound, characteristic signals are observed. rsc.org The protons on the phenyl ring attached to the nitrogen appear as a multiplet between δ 7.27-7.22 ppm and 7.15-7.08 ppm, while the protons on the chlorophenyl ring appear as doublets at δ 7.72 and 7.39 ppm. rsc.org The 13C NMR spectrum shows distinct peaks for each carbon atom, with chemical shifts influenced by the electron-withdrawing chloro and sulfonyl groups. rsc.org

The 1H NMR spectrum of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide in DMSO shows a singlet for the NH proton at δ 10.23 ppm. rsc.org The aromatic protons appear as doublets at δ 8.37, 7.93, 7.00, and 6.83 ppm, and the methoxy (B1213986) protons give a singlet at δ 3.68 ppm. rsc.org The 13C NMR spectrum complements this, with signals corresponding to the aromatic carbons and the methoxy carbon. rsc.org

The analysis of various substituted benzenesulfonamides demonstrates the utility of NMR in confirming their structures. For example, the 1H and 13C NMR data for compounds like 4-chloro-N-(4-chlorophenyl)benzenesulfonamide and N-(2-methoxyphenyl)-4-methylbenzenesulfonamide are well-documented and consistent with their expected structures. rsc.org

Table 2: 1H and 13C NMR Data for Selected Benzenesulfonamide Derivatives

Compound Solvent 1H NMR (δ, ppm) 13C NMR (δ, ppm)
4-chloro-N-phenylbenzenesulfonamide rsc.org CDCl3 7.72 (d, 2H), 7.39 (d, 2H), 7.27-7.22 (m, 3H), 7.15-7.08 (m, 3H) 139.7, 137.4, 136.1, 129.5, 129.4, 128.7, 125.8, 121.9

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to study the vibrational modes of molecules. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations, providing a molecular fingerprint.

For nitrobenzenesulfonamides, characteristic vibrational bands are observed. nih.gov The effects of the nitro group substituent on the typical benzene sulfonamide bands can be analyzed. nih.gov For instance, in a study of 2-, 3-, and 4-nitrobenzenesulfonamide, the experimental FT-IR and FT-Raman spectra were compared with theoretical calculations to provide a complete assignment of the fundamental vibrations. nih.gov

The purity of newly synthesized compounds, such as N-(4-chlorophenyl)-2-nitrobenzenesulfonamide, is often initially checked and characterized by their infrared spectra before more advanced analyses like X-ray diffraction are performed. nih.gov

UV-Visible Spectroscopy for Electronic Transitions and Electronic Characteristics

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. shu.ac.uklibretexts.org These transitions typically involve the excitation of electrons from bonding (π) or non-bonding (n) orbitals to anti-bonding (π*) orbitals. shu.ac.uk

Molecules containing chromophores, such as aromatic rings and nitro groups, exhibit characteristic UV-Vis absorption bands. shu.ac.uk For organic molecules, the most useful region is between 200 and 400 nm. libretexts.org The presence of conjugated π systems, as found in the aromatic rings of 4-chloro-2-nitrobenzenesulfonamide, leads to absorptions in this region. libretexts.org

The absorption spectrum of a chromophore is influenced by its chemical structure and the solvent used. uomustansiriyah.edu.iq For example, n → π* transitions often experience a blue shift (to shorter wavelengths) with increasing solvent polarity, while π → π* transitions may show a red shift (to longer wavelengths). shu.ac.uk

In a study of 4-((4-chlorophenyl)diazenyl)phenol and its nitro-substituted analogue, the UV-Vis spectra were used to characterize the compounds. actachemicamalaysia.com The presence of conjugated double bonds in these molecules results in electronic transitions that absorb light in the UV-Vis range. uomustansiriyah.edu.iq

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.

The molecular formula of this compound is C6H5ClN2O4S, corresponding to a molecular weight of 236.626 g/mol . guidechem.com Mass spectrometry can confirm this molecular weight by identifying the molecular ion peak.

The fragmentation pattern of nitro compounds in mass spectrometry is of particular interest. Aliphatic nitro compounds often show a weak or absent molecular ion peak due to extensive fragmentation. youtube.com Aromatic nitro compounds, however, tend to have more stable molecular ions. Common fragmentation pathways for nitroaromatics involve the loss of NO (30 Da) and NO2 (46 Da). youtube.com

In the analysis of nitrobenzene (B124822) using negative-ion mass spectrometry, a peak for the molecular anion (M-) is observed. researchgate.net Tandem mass spectrometry (MS/MS) can then be used to analyze the fragmentation of this molecular anion, providing further structural confirmation. researchgate.net For instance, the fragmentation of the molecular anions of nitrobenzene, 2-nitrotoluene, and 2,4-dinitrotoluene (B133949) has been studied in detail. researchgate.net This type of analysis would be directly applicable to this compound to understand its fragmentation behavior.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Stability Studies

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are thermal analysis techniques used to study the physical and chemical changes that occur in a substance as a function of temperature. TGA measures changes in mass, while DTA detects differences in temperature between a sample and a reference material. uni-siegen.deeag.com

These methods are crucial for determining the thermal stability of compounds and their complexes. eag.com TGA can reveal information about decomposition, dehydration, and oxidation processes by monitoring mass loss. uni-siegen.de DTA, on the other hand, can identify phase transitions such as melting, crystallization, and glass transitions, which may not involve a change in mass. eag.com

For example, in the study of various pharmaceuticals, TGA and DTA have been used to characterize their thermal degradation. mdpi.com The decomposition of zidovudine (B1683550) was shown to occur in three stages with specific mass losses and temperature ranges. mdpi.com Similarly, the thermal decomposition of tenofovir (B777) disoproxil fumarate (B1241708) was found to involve three stages of mass loss. mdpi.com

The combination of TGA and DTA provides a comprehensive understanding of a material's thermal behavior. abo.fi While TGA quantifies mass changes, DTA reveals whether the associated processes are endothermic (heat absorbing) or exothermic (heat releasing). uni-siegen.de This information is vital for understanding the stability and potential decomposition pathways of compounds like this compound.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
N-(4-chlorophenyl)-2-nitrobenzenesulfonamide
4-chloro-N-(2-chlorophenyl)benzenesulfonamide
N-(4-methoxyphenyl)-nitrobenzenesulfonamide
4-chloro-N-phenylbenzenesulfonamide
N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide
4-chloro-N-(4-chlorophenyl)benzenesulfonamide
N-(2-methoxyphenyl)-4-methylbenzenesulfonamide
2-nitrobenzenesulfonamide
3-nitrobenzenesulfonamide
4-nitrobenzenesulfonamide
4-((4-chlorophenyl)diazenyl)phenol
L-Valine
Nitrobenzene
2-nitrotoluene
2,4-dinitrotoluene
Zidovudine

Future Perspectives and Emerging Research Directions for 4 Chloro 2 Nitrobenzenesulfonamide

Rational Design and Development of Novel 4-Chloro-2-nitrobenzenesulfonamide-Based Therapeutics

The rational design of new therapeutic agents based on the this compound core is a key area of future research. This approach moves beyond random screening, employing a deep understanding of structure-activity relationships (SAR) to create derivatives with optimized potency and selectivity for specific biological targets.

Research has demonstrated that strategic modifications to the parent molecule can yield compounds with diverse pharmacological profiles. For instance, the synthesis of a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, which incorporates the broader sulfonamide structure, has led to the discovery of potent antidiabetic agents. nih.gov In these derivatives, the interaction of the substituted phenyl rings with amino acid residues like Glu:276, Phe:157, and His:348 in the target enzyme's active site is crucial for their inhibitory activity. nih.gov

Similarly, derivatives of 4-chloro-2-mercaptobenzenesulfonamide have been synthesized and shown to possess significant antibacterial and antitumor activities. nih.govnih.gov The development of (E)-4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide (B165840) and its subsequent derivatives has yielded compounds with promising anticancer and radiosensitizing properties. nih.gov These examples underscore the principle that the 4-chloro-benzenesulfonamide core is a highly adaptable pharmacophore. Future efforts will likely focus on fine-tuning substitutions on the aromatic ring and the sulfonamide nitrogen to enhance interactions with target proteins and improve therapeutic indices.

Exploration of New Biological Targets and Disease Indications

A significant frontier for this compound is the expansion of its known biological activities to new disease areas. The inherent chemical reactivity and structural features of the sulfonamide group make it a valuable pharmacophore for targeting a wide array of enzymes and receptors. nih.gov

Initial studies have primarily focused on its potential as an intermediate, but recent research highlights its promise in several therapeutic domains:

Anticancer and Radiosensitizing Agents: Novel derivatives have been synthesized and evaluated for their cytotoxic activity against human liver cancer cells (HepG2). nih.gov Several of these compounds not only showed higher activity than the standard drug doxorubicin (B1662922) but also acted as radiosensitizers, enhancing the cell-killing effect of gamma radiation. nih.gov One prominent derivative of the related 4-chloro-2-mercaptobenzenesulfonamide showed significant selective activity against non-small cell lung cancer (HOP-62) and colon cancer (HCT-116) cell lines. nih.gov

Antidiabetic Agents: By targeting enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate metabolism, specific benzamide (B126) derivatives of the sulfonamide structure have been identified as potential treatments for type-II diabetes. nih.gov The most active compound in one study demonstrated inhibitory potential that was four to six times greater than the standard drug, acarbose. nih.gov

Antibacterial Agents: Derivatives of the closely related 4-chloro-2-mercaptobenzenesulfonamide have shown promising activity against various strains of anaerobic Gram-positive bacteria. nih.gov This suggests that the 4-chlorobenzenesulfonamide (B1664158) scaffold could be a fruitful starting point for developing new classes of antibiotics.

The table below summarizes the activity of selected derivatives, illustrating the diverse therapeutic potential.

Derivative ClassTarget/Disease IndicationKey FindingsReference
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamidesType-II Diabetes (α-glucosidase and α-amylase inhibitors)Compound 5o was fourfold more potent against α-glucosidase and sixfold more potent against α-amylase than acarbose. nih.gov
(E)-4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivativesCancer (Cytotoxicity and Radiosensitization)Several derivatives showed higher cytotoxicity than doxorubicin against HepG2 cells and enhanced the effects of γ-radiation. nih.gov
1-(2-alkylthio-4-chlorobenzenesulfonyl)-3-(2-oxobutane-3-ylidenoimino)guanidinesCancer (Cytotoxicity)Compound 18 showed significant activity against colon, renal, and melanoma cell lines (GI50 = 0.33-1.08 µM) and high selectivity for a non-small cell lung cancer line (GI50 = 0.05 µM). nih.gov
4-chloro-2-mercaptobenzenesulfonamidesBacterial InfectionsCertain derivatives exhibited promising activity against anaerobic Gram-positive bacteria. nih.gov

Advanced Computational Design and Virtual Screening of Derivatives

Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of lead compounds. For this compound, advanced computational design and virtual screening represent a powerful strategy to explore vast chemical spaces efficiently and cost-effectively.

Molecular docking simulations are instrumental in this process. For example, docking studies of antidiabetic sulfonamide derivatives revealed their specific binding interactions within the active sites of α-glucosidase and α-amylase, explaining their inhibitory mechanism. nih.gov These studies can predict the binding energy and orientation of a ligand within a target's active site. In one study, a derivative designated as 1C was found to have a high binding energy of 8.1 kcal/mol for the enzyme Dihydropteroate (B1496061) Synthase (DHPS), placing it in the top 0.57% of a screened library. researchgate.net Such computational screening allows researchers to prioritize which derivatives to synthesize and test in the lab.

Similarly, the molecular design of anticancer derivatives was used to predict their binding mode with human carbonic anhydrase IX (hCA IX), a key target in some cancers. nih.gov The models showed an appropriate fit with relevant amino acids, providing a rationale for the observed biological activity. nih.gov Future research will undoubtedly leverage these in silico techniques to screen vast virtual libraries of this compound derivatives against both established and novel biological targets, streamlining the path to new drug candidates.

Integration with Molecular Hybridization Strategies for Enhanced Bioactivity

Molecular hybridization is an innovative drug design strategy that involves combining two or more distinct pharmacophores into a single hybrid molecule. The goal is to create a new chemical entity with improved affinity, better efficacy, or a dual mechanism of action that can address complex diseases or drug resistance.

This strategy has been successfully applied to discover potent inhibitors for various targets. nih.gov For the this compound scaffold, this approach holds immense potential. Researchers could strategically link this sulfonamide moiety to other known bioactive agents. For example:

Hybridization with Kinase Inhibitors: Combining the sulfonamide structure with a known kinase-binding fragment could lead to novel dual-action anticancer agents.

Hybridization with Antimicrobial Agents: Fusing the scaffold with a molecule known to disrupt bacterial cell walls or DNA replication could result in antibiotics with a lower propensity for resistance.

The design of such hybrids requires careful selection of the constituent pharmacophores and the linking chain to ensure proper orientation and interaction with the intended biological targets. This approach could unlock synergistic effects and expand the therapeutic utility of this compound far beyond its current applications.

Application of Green Chemistry Principles in Synthetic Methodologies

The future of chemical manufacturing is inextricably linked to the principles of green and sustainable chemistry. For this compound and its derivatives, this means developing synthetic routes that are safer, more efficient, and environmentally benign.

Traditional methods for synthesizing sulfonamides often involve harsh reagents and generate significant waste. Emerging research, however, points toward more sustainable alternatives. A notable advancement is the development of a convergent paired electrochemical synthesis of sulfonamides. nih.gov This method offers several advantages:

It avoids the use of toxic amine compounds by generating them in-situ from the reduction of nitro compounds. nih.gov

It uses electrons as a "green" oxidant, eliminating the need for chemical oxidants. nih.gov

The process is catalyst-free, reducing costs and potential metal contamination. nih.gov

It can be performed in water, a green solvent, and demonstrates high current efficiency. nih.gov

This electrochemical approach, where the necessary precursors are generated at the cathode and anode before reacting, provides a blueprint for the future production of sulfonamides. nih.gov Applying such green chemistry principles to the synthesis of this compound would not only reduce the environmental impact of its production but also align its manufacturing process with modern sustainability goals. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-2-nitrobenzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

  • The compound is typically synthesized via sulfonation and nitration of a chlorobenzene precursor. A common approach involves reacting 4-chloro-2-nitrobenzenesulfonyl chloride with ammonia or amines under controlled pH (8–10) to form the sulfonamide . Yield optimization requires precise temperature control (0–5°C during sulfonation) and stoichiometric excess of ammonia. Purity can be assessed via HPLC (C18 column, mobile phase: acetonitrile/water 70:30) .

Q. How can researchers characterize the electronic properties of this compound using spectroscopic methods?

  • NMR : The chloro and nitro groups induce distinct deshielding in 1H^1H-NMR (e.g., aromatic protons at δ 7.8–8.2 ppm). 13C^{13}C-NMR shows characteristic sulfonamide carbonyl signals near δ 168 ppm .
  • IR : Strong absorption bands at 1350 cm1^{-1} (S=O asymmetric stretch) and 1530 cm1^{-1} (NO2_2 symmetric stretch) confirm functional groups .

Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic solvents?

  • The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests indicate decomposition above 150°C, requiring storage at –20°C under inert atmosphere to prevent hydrolysis of the sulfonamide group .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the reactivity of this compound in nucleophilic substitution reactions?

  • Hybrid functionals (e.g., B3LYP) with exact-exchange corrections predict electrophilic aromatic substitution sites. The nitro group at position 2 directs incoming nucleophiles to the para position relative to the sulfonamide, as shown by Fukui indices and LUMO maps . Basis sets like 6-311+G(d,p) are recommended for accurate charge distribution analysis .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Discrepancies in antimicrobial IC50_{50} values often arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Meta-analyses using standardized protocols (CLSI guidelines) and structure-activity relationship (SAR) studies can isolate critical substituents (e.g., electron-withdrawing groups at position 4 enhance activity) .

Q. How does regioselectivity in the synthesis of this compound derivatives impact their pharmacological potential?

  • Regioselective nitration (e.g., using mixed HNO3_3/H2 _2SO4_4 at 0°C) ensures the nitro group occupies position 2, which is critical for binding to enzyme active sites (e.g., carbonic anhydrase inhibitors). Computational docking (AutoDock Vina) and MD simulations validate steric and electronic complementarity .

Q. What advanced analytical techniques are recommended for detecting trace impurities in this compound batches?

  • LC-MS/MS (QTOF instrumentation) identifies common byproducts like 4-chloro-2-nitrobenzenesulfonic acid (m/z 236.5) and unreacted sulfonyl chloride (m/z 221.6). Method validation follows ICH Q2(R1) guidelines with LOQ ≤ 0.1% .

Methodological Guidance

  • Contradiction Analysis : Compare crystallographic data (CCDC entries) with computational models to resolve steric clashes in proposed reaction intermediates .
  • Experimental Design : Use fractional factorial designs to optimize multi-step syntheses, focusing on critical factors (temperature, catalyst loading) .
  • Data Interpretation : Cross-reference spectral libraries (SDBS, NIST) and DFT-predicted vibrational frequencies to assign ambiguous IR peaks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.